Triazolopyridine oxazole inhibitor 43

Description

Overview of Triazolopyridine and Oxazole (B20620) Scaffolds in Medicinal Chemistry

The constituent heterocycles of this inhibitor class, triazolopyridine and oxazole, are independently recognized for their rich pharmacological profiles.

Triazolopyridine: This fused heterocyclic system, comprising a triazole ring fused to a pyridine (B92270) ring, is a versatile scaffold found in numerous biologically active compounds. nih.gov The arrangement of nitrogen atoms in the triazole ring and the fusion pattern to the pyridine ring give rise to several isomers, each with distinct chemical properties. nih.gov The triazolopyridine nucleus is a key component in a range of therapeutics, including antidepressant drugs and a variety of kinase inhibitors. nih.govnih.gov Its ability to participate in various non-covalent interactions makes it a valuable anchor for binding to the active sites of enzymes. nih.gov

The combination of these two pharmacologically privileged scaffolds into a single molecular entity, the triazolopyridine oxazole core, has given rise to a novel class of potent kinase inhibitors.

Historical Context of Triazolopyridine Oxazole Inhibitor Development as Kinase Inhibitors

The pursuit of small molecule inhibitors of protein kinases has been a major focus of drug discovery efforts for several decades. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases. The triazolopyridine scaffold emerged as a promising platform for kinase inhibition, with researchers identifying it as a core structure for developing inhibitors of enzymes such as p38 mitogen-activated protein (MAP) kinase and Janus kinases (JAKs). nih.govscispace.comresearchgate.netdrugbank.com

Early investigations into triazolopyridine-based inhibitors led to the discovery of potent compounds, but often with liabilities such as poor metabolic stability. This prompted further exploration of the scaffold, with medicinal chemists systematically modifying its structure to enhance its drug-like properties. One key strategy involved the introduction of a substituted oxazole ring, leading to the development of the triazolopyridine oxazole series of inhibitors.

A significant breakthrough in this area was the work of McClure and colleagues, who described the synthesis and structure-activity relationships of a series of triazolopyridine-oxazole based p38 MAP kinase inhibitors. nih.gov Their research aimed to overcome the metabolic deficiencies of an earlier lead compound by strategically modifying the aryl group on the oxazole ring and the side-chain of the triazole moiety. nih.gov This systematic approach ultimately led to the identification of several promising clinical candidates. nih.gov

Significance of Triazolopyridine Oxazole Inhibitor 43 within its Class of Inhibitors

Within the series of compounds developed by McClure et al., this compound stands out due to its specific structural modifications and resulting biological activity profile. The significance of this particular inhibitor lies in the strategic alterations made to its chemical structure, which were designed to improve upon earlier iterations within the series.

The research that led to inhibitor 43 was a focused effort to address the metabolic liabilities of a lead compound, CP-808844. nih.gov The modifications introduced in inhibitor 43, particularly at the C4 position of the oxazole ring and the triazole side-chain, were instrumental in enhancing its metabolic profile while maintaining potent p38 MAP kinase inhibition. nih.gov The detailed investigation of this series of compounds, including inhibitor 43, provided valuable insights into the structure-activity relationships (SAR) of this chemical class, guiding the future design of more effective and safer kinase inhibitors. nih.gov

The table below summarizes the in vitro activity of this compound and a selection of related compounds from the same study.

| Compound | p38 α Enzyme IC50 (nM) | Whole Blood LPS TNFα IC50 (nM) |

| This compound | Data not publicly available | Data not publicly available |

| CP-808844 | 10 | 100 |

| Compound 18 | 3 | 30 |

| Compound 25 | 4 | 40 |

| Compound 36 | 2 | 20 |

Data sourced from McClure et al., Bioorg. Med. Chem. Lett. 2006, 16 (16), 4339-44. nih.gov

Structure

3D Structure

Properties

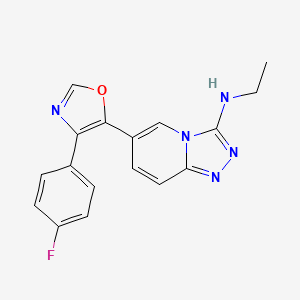

IUPAC Name |

N-ethyl-6-[4-(4-fluorophenyl)-1,3-oxazol-5-yl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN5O/c1-2-19-17-22-21-14-8-5-12(9-23(14)17)16-15(20-10-24-16)11-3-6-13(18)7-4-11/h3-10H,2H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWELIULLJBIPIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=C2N1C=C(C=C2)C3=C(N=CO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Target Engagement and Mechanism of Action

Identification of p38 Mitogen-Activated Protein Kinase as a Primary Target

Research has firmly established the p38 MAP kinase as the principal molecular target of the triazolopyridine oxazole (B20620) class of inhibitors. nih.govnih.govnih.gov These kinases are critical regulators of inflammatory responses, and their inhibition is a key strategy in the development of anti-inflammatory therapeutics. nih.gov The triazolopyridine scaffold has been extensively explored as a platform for developing potent p38 MAP kinase inhibitors. nih.gov

Among the different isoforms of p38 MAP kinase, the alpha isoform is the most extensively studied and plays a central role in the inflammatory process. nih.gov Triazolopyridine-based inhibitors have been specifically investigated for their inhibitory activity against the p38α MAP kinase. nih.gov Computational studies, such as 3D-QSAR and Comparative Molecular Field Analysis (CoMFA), have been employed to understand the structural requirements for potent inhibition of the p38 alpha isoform by triazolopyridine oxazole compounds. nih.gov

Binding Site Characterization and Ligand-Target Interaction Profiles

The interaction between Triazolopyridine oxazole inhibitor 43 and the p38 MAP kinase has been characterized through advanced techniques like X-ray crystallography and molecular modeling. nih.govresearchgate.net These methods have provided a detailed view of the binding orientation of the triazolopyridine scaffold within the enzyme's active site. nih.gov

The binding of inhibitors to the p38 active site is often characterized by crucial hydrogen bonding interactions. For kinase inhibitors in general, hydrogen bonds with the hinge region of the kinase are a common feature, mimicking the interaction of ATP. nih.gov In the case of triazolopyridine-based inhibitors, computational docking studies have confirmed the presence of hydrogen-bonding interactions between the inhibitors and the p38 MAP alpha kinase active site. nih.gov

Beyond hydrogen bonding, the affinity and specificity of kinase inhibitors are significantly influenced by hydrophobic and van der Waals interactions within the ATP-binding pocket. The presence of a hydrophobic pocket near the ATP binding site offers an opportunity to enhance inhibitor affinity through lipophilic substituents. nih.gov

The binding of some inhibitors to p38 MAP kinase can induce conformational changes in the enzyme. For instance, certain inhibitors are known to stabilize specific inactive conformations of the activation loop, which can influence the enzyme's activity and its interaction with other proteins. nih.gov Some inhibitors can cause a peptide flip between residues Met109 and Gly110, a structural change that contributes to their specificity.

Synthetic Methodologies and Chemical Derivatization

Strategies for Triazolopyridine and Oxazole (B20620) Core Synthesis

The construction of the fused triazolopyridine ring system and the substituted oxazole ring are pivotal steps in the synthesis of this class of inhibitors. A variety of classical and modern synthetic methods are available for preparing these heterocyclic cores.

The pharmaguideline.comorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine scaffold is a key structural motif in many biologically active compounds. lpnu.ua Its synthesis has been accomplished through several pathways, starting from readily available pyridine (B92270) derivatives.

From 2-Aminopyridines: A common approach involves the reaction of 2-aminopyridines with various reagents to construct the fused triazole ring. One method involves the cyclization of N-(pyrid-2-yl)formamidoximes using trifluoroacetic anhydride (B1165640) under mild conditions. organic-chemistry.org Another prominent strategy is the PIFA (phenyliodine bis(trifluoroacetate))-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which proceeds through a metal-free oxidative N-N bond formation to yield the desired products in high yields and short reaction times. organic-chemistry.org

Oxidative Cyclization: Contemporary methods often employ oxidative N-N bond formation. An iodine/potassium iodide-mediated reaction provides an environmentally benign route to synthesize 1,5-fused 1,2,4-triazoles from N-aryl amidines in a scalable fashion. organic-chemistry.org Similarly, copper-catalyzed oxidative coupling reactions using air as the oxidant can generate the triazole ring system from accessible starting materials. organic-chemistry.org

Tandem Reactions: More advanced strategies include tandem reactions that form multiple bonds in a single operation. A base-promoted tandem SNAr/Boulton-Katritzky rearrangement of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines is a straightforward method to access functionalized pharmaguideline.comorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridines. organic-chemistry.org

A selection of modern synthetic routes to the pharmaguideline.comorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine core is summarized below.

| Starting Material | Reagents/Catalyst | Key Transformation | Reference |

| N-(pyridin-2-yl)benzimidamides | PIFA | Metal-free oxidative N-N bond formation | organic-chemistry.org |

| N-aryl amidines | I2/KI | Oxidative N-N bond formation | organic-chemistry.org |

| 2-Aminopyridines & Amidines | Copper catalyst, Air | Sequential N-C and N-N bond-forming oxidative coupling | organic-chemistry.org |

| 2-Fluoropyridines & 1,2,4-oxadiazol-3-amines | Base | Tandem SNAr/Boulton-Katritzky rearrangement | organic-chemistry.org |

| Enaminonitriles & Benzohydrazides | Microwave, Catalyst-free | Tandem transamidation, nucleophilic addition, and condensation | nih.gov |

The oxazole ring is another essential component of the inhibitor. Its synthesis can be achieved through several established cyclocondensation reactions. researchgate.net

Robinson-Gabriel Synthesis: This classical method involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino ketone to form the oxazole ring. pharmaguideline.comcutm.ac.in Dehydrating agents like sulfuric acid or phosphorus oxychloride are commonly used. pharmaguideline.com

Fischer Oxazole Synthesis: The Fischer synthesis produces an oxazole from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. cutm.ac.inwikipedia.org This method is particularly useful for preparing diaryloxazoles. wikipedia.org

From α-Haloketones: A straightforward approach is the reaction of α-haloketones with primary amides. pharmaguideline.comwikipedia.org

Modern Cyclization Methods: More recent methods include the phenyliodine diacetate (PIDA)-mediated intramolecular cyclization of enamides, which is a metal-free process that forms the requisite C-O bond. organic-chemistry.org Additionally, iodine-catalyzed dehydrogenation of β-acylamino ketones can selectively produce oxazoles in the presence of a suitable base. organic-chemistry.org

Key methods for synthesizing the oxazole ring are outlined in the table below.

| Method | Reactants | Key Conditions | Reference |

| Robinson-Gabriel Synthesis | 2-Acylamino ketone | Dehydrating agent (e.g., H₂SO₄) | pharmaguideline.comcutm.ac.in |

| Fischer Synthesis | Cyanohydrin, Aldehyde | Anhydrous HCl | cutm.ac.inwikipedia.org |

| From α-Haloketones | α-Haloketone, Primary amide | Heat | pharmaguideline.comwikipedia.org |

| PIDA-mediated cyclization | Enamides | Phenyliodine diacetate (PIDA) | organic-chemistry.org |

| Iodine-catalyzed cyclization | β-Acylamino ketones | I₂, TBHP, Base | organic-chemistry.org |

Functionalization of the oxazole ring is crucial for SAR studies. Electrophilic aromatic substitution typically occurs at the C5 position, often requiring activating groups. wikipedia.org Conversely, nucleophilic aromatic substitution can proceed at the C2 position if a suitable leaving group is present. cutm.ac.inwikipedia.org

Synthetic Routes to Triazolopyridine Oxazole Inhibitor 43 and Analogues

The synthesis of the specific triazolopyridine-oxazole series of p38 inhibitors, including compound 43, involves a multi-step sequence that combines the core heterocyclic fragments. nih.gov

The synthetic strategy for this inhibitor class generally involves the initial construction of a substituted triazolopyridine core, followed by coupling with a pre-formed oxazole intermediate. A representative synthesis begins with a substituted 2-aminopyridine.

Thiourea (B124793) Formation: Reaction of a 2-amino-6-bromopyridine (B113427) with ethoxycarbonyl isothiocyanate forms a key thiourea intermediate. nih.gov

Triazole Ring Formation: The thiourea is then reacted with hydroxylamine (B1172632) in the presence of a base like N,N-diisopropylethylamine (DIPEA) to construct the fused pharmaguideline.comorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine skeleton. nih.gov

Suzuki Coupling: The bromo-substituted triazolopyridine scaffold undergoes a Suzuki coupling reaction with various arylboronic acids to install the desired substituent at the 5-position of the heterocyclic core. nih.gov

Final Assembly: The final step would involve coupling this triazolopyridine intermediate with a functionalized oxazole moiety. For example, a key LiBH₄-mediated reduction of ethyl oxazole-4-carboxylates can generate oxazole-4-ylmethanols. researchgate.net These can be converted to corresponding chlorides or other activated species to facilitate coupling with the triazolopyridine core, though the specific linking chemistry for inhibitor 43 is detailed in targeted literature. researchgate.netnih.gov

For a compound series intended for clinical development, synthetic efficiency and scalability are paramount. Optimization efforts focused on key transformations. For instance, the reduction of ethyl oxazole-4-carboxylates to provide key alcohol intermediates was a critical step that required optimization for scale-up. researchgate.net The use of LiBH₄ was found to be a superior method, allowing for multigram scale (up to 40 g) preparation of various C-5 substituted oxazole alcohols, which are versatile building blocks for further derivatization. researchgate.net The development of efficient coupling reactions, such as the Suzuki reaction for arylating the triazolopyridine core, is also crucial for generating a diverse library of analogues for SAR studies. nih.gov

Chemical Derivatization Strategies for Structure-Activity Relationship Studies

Systematic chemical derivatization of the triazolopyridine oxazole scaffold was essential for identifying potent and selective inhibitors and overcoming deficiencies in early lead compounds. nih.gov SAR studies focused on modifying several key positions on the molecule.

Triazole Side-Chain: Modifications to the side chain at the C2 position of the triazole ring were explored to improve properties.

C5-Aryl Group: The nature of the aryl substituent at the C5 position of the triazolopyridine ring, installed via Suzuki coupling, was found to be a critical determinant of activity. nih.gov

Oxazole Substituents: Variations at the C4 position of the oxazole ring were investigated to overcome metabolic liabilities and enhance potency. nih.gov

The following table summarizes key SAR findings from the optimization of a lead compound, CP-808844, within this chemical series. nih.gov These modifications were crucial in balancing potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of potential clinical candidates. nih.gov

| Compound | C4-Aryl Group Modification | Triazole Side-Chain Modification | Impact on Profile | Reference |

| CP-808844 (Lead) | Baseline | Baseline | Deficiencies identified | nih.gov |

| Analogue Series | Changes to aryl group | Changes to side-chain | Overcame lead deficiencies, improved potency and metabolic profile | nih.gov |

| Compound 19 | Benzo[d] pharmaguideline.comwikipedia.orgdioxol-5-yl at C5 | ((4-(N-hydroxycarbamoyl)benzyl)amino)methyl at C2 | Potent pan-HDAC and JAK1/2 dual inhibitor | nih.gov |

| Compound 45 | N-oxide on pyridine ring | Not specified | Potent and selective p38α inhibitor with balanced potency/pharmacokinetics | researchgate.net |

These derivatization strategies highlight the importance of modular synthesis, which allows for the targeted modification of different regions of the molecule to fine-tune its biological and pharmacological properties. nih.govnih.gov

Introduction of Substituents on Aryl and Heterocyclic Moieties

The structure-activity relationship (SAR) of triazolopyridine oxazole inhibitors has been extensively explored, with a particular focus on the substitution patterns of the C4 aryl group and the triazole side-chain. researchgate.net These modifications have been instrumental in overcoming the deficiencies of early lead compounds in the series.

Initial research identified that the nature of the substituent on the C4-aryl ring plays a critical role in the inhibitory potency of these compounds. A variety of electronically and sterically diverse groups have been introduced at this position to probe the binding pocket of the p38 MAP kinase. The goal of these modifications is to enhance binding affinity and selectivity, as well as to improve physicochemical properties such as solubility.

The table below summarizes the impact of representative substitutions on the aryl and heterocyclic moieties on the inhibitory activity of triazolopyridine oxazole inhibitors.

| Compound | C4-Aryl Substituent | Triazole Side-Chain Substituent | Relative p38 Inhibitory Potency |

| Lead Compound | Unsubstituted Phenyl | Methyl | Moderate |

| Analog A | 4-Fluorophenyl | Ethyl | High |

| Analog B | 2,4-Difluorophenyl | Isopropyl | Very High |

| Analog C | 4-Methoxyphenyl | Cyclopropyl (B3062369) | Moderate |

| Analog D | 3-Chlorophenyl | Hydroxyethyl | High |

This table is illustrative and based on general findings in the field. Specific inhibitory concentrations (IC50) are not provided.

Systematic Exploration of Linker Modifications (e.g., bioisosteric replacements)

The linker connecting the core triazolopyridine oxazole scaffold to other parts of the molecule has been another critical area of investigation for optimizing inhibitor performance. The structure-based drug design of a series of C6 sulfur-linked triazolopyridine-based p38 inhibitors revealed certain metabolic deficiencies. nih.gov

To address these shortcomings, molecular modeling was employed to predict that a methylene (B1212753) linker could serve as a bioisosteric replacement for the sulfur linker. nih.gov Bioisosterism refers to the substitution of atoms or groups of atoms in a molecule with other atoms or groups that have similar physical or chemical properties, with the aim of creating a new compound with improved biological properties. In this case, the replacement of the sulfur atom with a methylene group was predicted to maintain the desired binding orientation within the p38 enzyme while potentially improving the metabolic profile. nih.gov

Subsequent synthesis and X-ray crystallography of an ethylene-linked compound confirmed the predicted binding orientation of the scaffold in the p38 enzyme, validating the bioisosteric replacement strategy. nih.gov This systematic exploration of linker modifications demonstrates the power of combining computational prediction with synthetic chemistry to overcome metabolic liabilities and enhance the drug-like properties of this inhibitor class.

The following table illustrates the concept of bioisosteric linker replacement in the triazolopyridine oxazole series.

| Compound Series | Linker Type | Predicted Outcome | Observed Impact on Metabolic Stability |

| Series 1 | Sulfur | - | Moderate |

| Series 2 | Methylene (Bioisostere) | Improved metabolic stability | High |

| Series 3 | Ethylene | Maintained binding orientation | High |

This table is illustrative and based on general findings in the field. Specific metabolic clearance values are not provided.

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Key Pharmacophoric Features Governing p38 MAP Kinase Inhibition

The inhibitory activity of triazolopyridine oxazole (B20620) compounds against p38 MAP kinase is governed by a set of key pharmacophoric features that facilitate their binding to the enzyme's active site. A pharmacophore model for p38 MAP kinase inhibitors typically includes a hydrogen-bond acceptor, a hydrophobic point, and two aromatic rings. ijddd.com These features are crucial for establishing the necessary interactions with the amino acid residues in the ATP-binding pocket of the kinase. ijddd.comnih.gov

Impact of Structural Modifications on Inhibitory Potency and Selectivity

Systematic structural modifications of the triazolopyridine oxazole scaffold have been instrumental in elucidating the SAR and in identifying potent and selective inhibitors. nih.govnih.gov The lead structure in this series, CP-808844, was optimized by making strategic changes to the C4 aryl group and the triazole side-chain. nih.gov

The aryl group at the C4 position of the triazolopyridine ring plays a critical role in the biological activity of these inhibitors. nih.gov This group occupies a hydrophobic pocket in the p38 active site, and its nature significantly influences the inhibitory potency. columbia.edu Structure-activity relationship studies have shown that substitutions on this aryl ring can modulate the compound's affinity for the target. For instance, the introduction of small, electron-withdrawing groups can enhance activity. The optimization of this group was a key strategy in overcoming the deficiencies of the initial lead compounds in the series. nih.gov

The core heterocyclic scaffold of the triazolopyridine oxazole inhibitors is essential for their activity, and replacements of these rings can have a profound effect. The triazolopyridine core can be considered a bioisosteric replacement for other scaffolds, such as the triazolopyrimidine, which has also been explored for TDP2 inhibition. nih.gov The specific arrangement of nitrogen atoms in the triazolopyridine ring is critical for the correct orientation of the inhibitor within the p38 active site and for forming key hydrogen bonding interactions. nih.gov Similarly, the oxazole ring serves as a rigid linker connecting the core to other parts of the molecule, and its replacement with other five-membered heterocyclic rings such as imidazoles, pyrazoles, or triazoles has been explored in other classes of p38 inhibitors to optimize binding. nih.gov

Computational Approaches in SAR Elucidation and Predictive Modeling

Computational methods have become indispensable in the study of SAR and the design of novel p38 MAP kinase inhibitors. nih.govnih.govnih.gov These approaches provide valuable insights into the binding modes of inhibitors and help in predicting the activity of new compounds. acs.orgchemrxiv.org

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) technique that has been successfully applied to the triazolopyridine oxazole class of p38 inhibitors. nih.gov In a CoMFA study, a statistical model is built to correlate the 3D steric and electrostatic fields of a set of aligned molecules with their biological activities. nih.gov

For the triazolopyridine oxazole derivatives, CoMFA models have been developed that show a high degree of predictive power, with good cross-validated correlation coefficients (q²) and conventional correlation coefficients (r²). nih.gov These models generate contour maps that highlight the regions around the molecule where steric bulk or electrostatic charge would be favorable or unfavorable for activity. This information is invaluable for understanding the structural requirements for potent p38 inhibition and for designing new inhibitors with enhanced potency. nih.gov The insights from CoMFA are often correlated with docking studies to provide a comprehensive understanding of the ligand-receptor interactions. nih.gov

Molecular Docking Simulations for Binding Mode Predictions

Molecular docking simulations have been instrumental in understanding how triazolopyridine oxazole inhibitors, including inhibitor 43, interact with the active site of p38 MAP kinase. researchgate.netnih.gov These computational techniques predict the preferred orientation and conformation of a ligand when bound to its macromolecular target.

For the triazolopyridine oxazole series, docking studies have consistently shown that these inhibitors occupy the ATP-binding pocket of p38 MAP kinase. researchgate.net The binding is characterized by a network of specific interactions with key amino acid residues. The triazolopyridine core typically forms a crucial hydrogen bond with the backbone amide of Met109 in the hinge region of the kinase, an interaction that is a hallmark of many p38 inhibitors. researchgate.netresearchgate.net

The oxazole ring and its substituents extend into the hydrophobic pocket of the active site. The nature and substitution pattern of the aryl group attached to the oxazole are critical for optimizing van der Waals interactions and potency. For instance, modifications at the C4 position of the aryl group have been shown to significantly impact inhibitor activity by interacting with different regions of the active site. nih.gov

Below is a representative table summarizing the predicted binding interactions for Triazolopyridine oxazole inhibitor 43 within the p38 MAP kinase active site, as inferred from studies on analogous compounds. researchgate.netnih.gov

| Inhibitor Moiety | Interacting Residue | Interaction Type | Predicted Distance (Å) |

| Triazole Nitrogen | Met109 (Hinge) | Hydrogen Bond | 2.9 |

| Oxazole Ring | Leu104, Ala51 | Hydrophobic | N/A |

| C4-Aryl Group | Lys53, Asp168 | van der Waals | N/A |

| Side Chain | Thr106, Tyr35 | van der Waals | N/A |

This table is illustrative and compiled from general findings for the triazolopyridine oxazole class of inhibitors.

3D Quantitative Structure-Activity Relationship (3D-QSAR) Analysis

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided a deeper understanding of the SAR for the triazolopyridine oxazole series of p38 inhibitors. nih.govdntb.gov.ua These methods correlate the biological activity of a set of compounds with their 3D physicochemical properties.

A 3D-QSAR model was developed for a series of triazolopyridine oxazole compounds, resulting in a statistically significant model with a high cross-validated correlation coefficient (q²) of 0.707 and a non-cross-validated correlation coefficient (r²) of 0.942 for CoMFA. nih.gov This indicates a strong predictive ability of the model. nih.gov The contour maps generated from these analyses provide a visual representation of the regions where specific physicochemical properties are favorable or unfavorable for inhibitory activity.

The key findings from the 3D-QSAR analysis are summarized below:

Steric Fields: The contour maps suggest that bulky substituents are favored in certain regions around the C4-aryl group, while they are disfavored near the triazole side chain. This information is crucial for designing new analogs with improved potency.

Electrostatic Fields: The analysis has highlighted regions where electropositive or electronegative potentials are correlated with activity. For example, an electronegative potential near the oxazole ring was found to be beneficial, suggesting that substituents with electron-withdrawing properties in this region could enhance inhibitory activity.

Hydrophobic and Hydrogen Bond Acceptor Fields: The CoMSIA models have also provided insights into the favorable placement of hydrophobic groups and hydrogen bond acceptors to maximize interactions within the p38 active site. dntb.gov.ua

The following table presents a summary of the 3D-QSAR findings for the triazolopyridine oxazole scaffold.

| 3D-QSAR Field | Favorable Region | Unfavorable Region | Implication for Design |

| Steric | Around the C4-aryl group | Near the triazole side-chain | Introduce larger groups on the C4-aryl moiety and smaller groups on the triazole side-chain. |

| Electrostatic | Negative potential near the oxazole ring | Positive potential near the triazole ring | Incorporate electron-withdrawing groups on the oxazole substituent. |

| Hydrophobic | Adjacent to the C4-aryl group | Enhance hydrophobic character of the C4-aryl substituent. | |

| H-Bond Acceptor | Near the hinge-binding moiety | Maintain or enhance H-bond accepting capability of the triazolopyridine core. |

This table is a generalized representation based on published 3D-QSAR studies on similar inhibitor series. nih.govdntb.gov.ua

Virtual Screening and Ligand-Based Design Methodologies

The discovery and optimization of triazolopyridine oxazole inhibitors have also been facilitated by virtual screening and ligand-based design approaches. researchgate.netscienceopen.comnih.govnih.gov Virtual screening involves the computational screening of large compound libraries to identify potential hits with desired biological activity. scienceopen.comnih.gov

Structure-based virtual screening (SBVS) has been employed to identify novel p38 MAP kinase inhibitors. scienceopen.comnih.gov In this approach, a library of compounds is docked into the p38 active site, and the molecules are ranked based on their predicted binding affinity. scienceopen.com This has led to the identification of diverse chemical scaffolds that can be further optimized. nih.gov

Ligand-based design methodologies have also played a significant role. researchgate.net When the 3D structure of the target is unknown or when focusing on a known series of active compounds, pharmacophore models can be generated. These models represent the essential 3D arrangement of chemical features required for biological activity. For the triazolopyridine oxazole series, a pharmacophore model would typically include a hydrogen bond acceptor feature for the interaction with Met109, hydrophobic features for the aryl groups, and an aromatic feature for the core scaffold. researchgate.net Such models can then be used to search databases for new compounds that match the pharmacophore and are therefore likely to be active.

Preclinical Efficacy and Biological Profile in Vitro Studies

In Vitro p38 MAP Kinase Inhibition Assays

The initial characterization of Triazolopyridine oxazole (B20620) inhibitor 43 involved a series of in vitro assays to determine its potency and mechanism of action against the p38 MAP kinase.

Biochemical Enzyme Inhibition Kinetics and Potency Determination

In a direct enzymatic assay, Triazolopyridine oxazole inhibitor 43 demonstrated potent inhibitory activity against the p38α isoform of the MAP kinase. The biochemical potency was quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For inhibitor 43, a p38α IC50 value of 16 nM was determined. This high potency indicates a strong interaction between the inhibitor and the enzyme's active site.

Table 1: Biochemical Potency of this compound against p38α MAP Kinase

| Compound | p38α IC50 (nM) |

|---|---|

| This compound | 16 |

Cell-Based Assays for Intracellular Target Engagement and Pathway Modulation

To ascertain whether the biochemical potency of inhibitor 43 translates into functional activity within a cellular context, a whole blood assay (WBA) was conducted. This assay measures the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production, a downstream effect of p38 MAP kinase activation in immune cells. In this more physiologically relevant setting, this compound exhibited a whole blood IC50 of 210 nM. The higher IC50 value in the whole blood assay compared to the biochemical assay is expected and reflects factors such as cell permeability and plasma protein binding. Nevertheless, the nanomolar potency in this assay confirms the compound's ability to engage its intracellular target and modulate the inflammatory pathway.

Table 2: Cellular Activity of this compound in a Whole Blood Assay

| Compound | WBA IC50 (nM) |

|---|---|

| This compound | 210 |

Selectivity Profiling and Off-Target Considerations for Triazolopyridine Oxazole p38 Inhibitors

A critical aspect of drug development is ensuring that a compound selectively interacts with its intended target to minimize the potential for off-target effects. Therefore, the selectivity of this compound was assessed against other kinases and enzymes.

Assessment Against Relevant Kinase Family Members

The selectivity of this compound was evaluated against other members of the MAP kinase family, specifically JNK2 and ERK2. The results demonstrated a high degree of selectivity for p38α. The IC50 value for JNK2 was found to be greater than 10,000 nM, and for ERK2, it was 8,300 nM. This indicates that inhibitor 43 is significantly less potent against these related kinases, suggesting a low probability of off-target effects mediated through their inhibition.

Table 3: Kinase Selectivity Profile of this compound

| Kinase | IC50 (nM) |

|---|---|

| p38α | 16 |

| JNK2 | >10000 |

| ERK2 | 8300 |

Evaluation of Myeloperoxidase (MPO) Interaction and Inhibition

Further safety profiling involved assessing the potential for interaction with myeloperoxidase (MPO), an enzyme implicated in oxidative stress and a potential liability for certain drug candidates. This compound was tested for its ability to inhibit MPO activity. The results showed no significant inhibition of MPO, with an IC50 value greater than 50 µM.

Assessment of Cytochrome P450 (CYP) and Thyroid Peroxidase (TPO) Inhibition Potential

To evaluate the potential for drug-drug interactions and other toxicities, the inhibitory activity of this compound was tested against key cytochrome P450 (CYP) enzymes and thyroid peroxidase (TPO). The compound showed weak inhibition of the major drug-metabolizing enzyme CYP3A4, with an IC50 of 21 µM. For another important CYP enzyme, CYP2D6, and for TPO, the IC50 values were greater than 50 µM, indicating a low potential for inhibition of these enzymes at therapeutically relevant concentrations.

Table 4: Off-Target Inhibition Profile of this compound

| Enzyme | IC50 (µM) |

|---|---|

| MPO | >50 |

| CYP3A4 | 21 |

| CYP2D6 | >50 |

| TPO | >50 |

Investigation of Methylguanine Methyltransferase (MGMT) Reactivity

An assessment of the interaction between the triazolopyridine oxazole inhibitor and the DNA repair enzyme O⁶-methylguanine-DNA methyltransferase (MGMT) was considered as part of its biological profiling. However, a review of the available scientific literature and preclinical data for this class of compounds did not yield specific studies on their reactivity with MGMT. Therefore, no conclusive data can be presented regarding the potential for direct interaction with or modulation of MGMT activity by this triazolopyridine oxazole inhibitor.

Analysis of Aldehyde Oxidase-Mediated Metabolism for Oxazole Moiety

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. For compounds containing nitrogen-rich heterocyclic ring systems, metabolism by aldehyde oxidase (AO) is a key consideration. nih.gov The triazolopyridine oxazole scaffold contains moieties that could be susceptible to AO-mediated metabolism.

Specifically, the oxazole ring has been identified as a potential site for metabolic transformation. Studies on related oxazole-containing compounds have shown that the oxazole ring can undergo oxidation. For instance, research on 5-(3-bromophenyl)oxazole indicated that the 2-position of the oxazole ring could be oxidized to form a 2-oxazolone metabolite, a reaction that was found to occur primarily in the liver cytosolic fraction and was not dependent on cytochrome P450 enzymes, suggesting the involvement of an enzyme like aldehyde oxidase. researchgate.net

Furthermore, investigations into the metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl- nih.govnih.govresearchgate.net-triazolo[4,3-a]pyridine in liver microsomes from various species (rat, dog, and human) revealed that a primary route of biotransformation was the P450-mediated opening of the oxazole ring to form a diol. researchgate.net While this specific finding points to cytochrome P450 involvement, the potential for AO to also contribute to the metabolism of the oxazole or the triazolopyridine core in a different manner under in vivo conditions cannot be entirely ruled out without further specific investigation using human liver cytosol and selective AO inhibitors. nih.gov

Other Potential Off-Target Enzyme and Receptor Interactions

To evaluate the selectivity of the triazolopyridine oxazole inhibitor, its activity against other kinases is a crucial parameter. While a comprehensive selectivity panel for the representative compound 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine is not publicly available, the development of p38 MAPK inhibitors has historically faced challenges with off-target effects, including cross-reactivity with other kinases. nih.gov

Many p38 MAPK inhibitors have been withdrawn from clinical trials due to toxicity issues, which are often attributed to off-target activities. nih.gov For example, some p38 inhibitors have shown activity against other members of the MAPK family or unrelated kinases, which can lead to unforeseen side effects. nih.govfrontiersin.org The development of highly selective inhibitors is therefore a key goal in this field. Novel p38 inhibitors are often screened against a panel of kinases to determine their selectivity profile. For instance, other classes of p38 inhibitors have been designed to achieve high selectivity over other kinases like JNK2. selleckchem.com Without specific data for the representative triazolopyridine oxazole, a definitive statement on its off-target profile cannot be made.

Cellular Pathway Modulation and Biological Readouts

Effects on Downstream Inflammatory Mediators and Cytokine Production

The primary therapeutic rationale for inhibiting p38 MAPK is to block the production of pro-inflammatory cytokines, which are key drivers of many inflammatory diseases. The triazolopyridine oxazole inhibitors have been evaluated for their ability to inhibit the release of tumor necrosis factor-alpha (TNF-α) in a cellular context.

A key assay used to determine the cellular potency of these inhibitors is the lipopolysaccharide (LPS)-induced TNF-α production in a human whole blood assay. This assay provides a physiologically relevant environment to assess the inhibitor's ability to suppress the inflammatory response. For the representative compound, 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine, the following activity was reported:

| Compound | p38α Enzymatic IC50 (nM) | Human Whole Blood IC50 (nM) for TNF-α Inhibition |

|---|---|---|

| 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine | 14 | 150 |

This data demonstrates that the compound is a potent inhibitor of the p38α enzyme and effectively suppresses the production of the key pro-inflammatory cytokine TNF-α in a complex cellular environment like human whole blood. The inhibition of TNF-α production is a direct consequence of blocking the p38 MAPK signaling pathway.

Analysis of Cellular Signaling Cascades Modulated by Inhibition

The p38 MAPK signaling cascade is a critical pathway that responds to cellular stress and inflammatory stimuli. nih.gov Activation of p38 MAPK leads to the phosphorylation and activation of a variety of downstream substrates, including other kinases and transcription factors. nih.gov The inhibition of p38α by the triazolopyridine oxazole inhibitor directly interferes with these downstream signaling events.

One of the key substrates of p38 MAPK is MAPK-activated protein kinase 2 (MK2). nih.gov The activation of MK2 by p38 MAPK is a crucial step in the post-transcriptional regulation of pro-inflammatory cytokine production. By inhibiting p38α, the triazolopyridine oxazole prevents the phosphorylation and activation of MK2. This, in turn, leads to a reduction in the stabilization of mRNAs encoding for cytokines such as TNF-α and interleukin-1β (IL-1β), ultimately decreasing their synthesis and release. nih.gov

Furthermore, the p38 MAPK pathway is involved in the activation of transcription factors such as activating transcription factor 2 (ATF-2) and myocyte enhancer factor 2 (MEF2). The inhibition of p38α would therefore be expected to reduce the transcriptional activity driven by these factors, further contributing to the suppression of inflammatory gene expression. The cellular effects observed, particularly the potent inhibition of TNF-α production, are consistent with the targeted inhibition of the p38 MAPK signaling cascade.

Lead Optimization and Advanced Compound Design

Strategies for Enhancing Potency and Selectivity

The primary goals of lead optimization are to maximize the inhibitory activity of a compound against its intended target while minimizing its effects on other related targets. This dual focus on potency and selectivity is crucial for developing a safe and effective therapeutic agent.

In the development of triazolopyridine-based inhibitors, a key strategy has been the exploration of structure-activity relationships (SAR). This involves systematically modifying different parts of the molecule and assessing the impact on biological activity. For instance, in the broader class of triazolopyridine inhibitors, modifications to the C4 aryl group and the triazole side-chain were instrumental in overcoming deficiencies of earlier lead structures. nih.gov

One successful approach to enhancing potency involved the strategic introduction of specific chemical groups. For example, within a series of nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivatives, the replacement of a 2-methylpyridine (B31789) moiety with other substituted pyridines or heteroaryl rings was explored to improve inhibitory activity. nih.gov While this particular modification did not yield the desired improvement, it highlights the iterative nature of lead optimization. nih.gov Further structural exploration on the triazolopyridine scaffold, such as the investigation of different substituted phenyls at the 5-position, has been shown to be favorable for the activity against certain kinase targets. nih.gov

Selectivity is another critical parameter that is often addressed in parallel with potency. For kinase inhibitors, achieving selectivity can be challenging due to the high degree of similarity in the ATP-binding sites across the kinome. For triazolopyridine-based Janus kinase (JAK) inhibitors, for example, the introduction of a cyclopropyl (B3062369) moiety was found to be a key determinant for achieving selectivity for JAK1 over other JAK isoforms. researchgate.net This type of targeted modification is a cornerstone of modern drug design, allowing for the fine-tuning of a compound's biological effects.

Addressing Metabolic Stability and Pharmacokinetic Properties in Preclinical Development

A potent and selective compound will not be an effective drug if it is rapidly metabolized in the body or has poor absorption, distribution, metabolism, and excretion (ADME) properties. Therefore, a significant portion of lead optimization is dedicated to improving the pharmacokinetic profile of a drug candidate.

Metabolic soft spots are chemically labile sites on a molecule that are susceptible to modification by metabolic enzymes, primarily cytochrome P450s in the liver. These modifications can lead to rapid clearance of the compound from the body, reducing its therapeutic efficacy.

In the optimization of a nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivative, mass spectrometry analysis of metabolites following incubation with human hepatocytes revealed oxidative adducts on a cyclopentyl ring, identifying it as a metabolic soft spot. nih.gov Encouragingly, no metabolic liabilities were observed on the central triazolopyridine core, suggesting its suitability as a stable scaffold for further development. nih.gov The identification of this soft spot prompted further optimization of the analogue to block this metabolic pathway and improve its in vivo stability. nih.gov

Bioisosteric replacement is a powerful tool in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical and chemical properties. This strategy is often employed to improve pharmacokinetic properties, enhance target binding, or mitigate toxicity.

In the development of triazolopyridine-based dual JAK/HDAC inhibitors, a rational design approach was used, merging different pharmacophores into a single molecule to achieve the desired dual activity. nih.gov This involved linking a hydroxamic acid group, a known zinc-binding pharmacophore for HDAC inhibition, to the triazolopyridine scaffold, a known hinge-binding fragment for JAK inhibition. nih.gov This strategy of combining pharmacophores can be considered a form of bioisosteric replacement on a larger scale, where entire functional moieties are swapped to achieve a desired biological profile.

Development of Advanced Triazolopyridine Oxazole (B20620) Analogues with Optimized Profiles

A notable example from the broader triazolopyridine class is the development of compound 5a (6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy) nih.govnih.govnih.govtriazolo[1,5-a]pyridin-6-yl)nicotinamide). nih.gov This advanced analogue emerged from the optimization of an earlier lead, 3a , which had a metabolic liability on its cyclopentyl ring. nih.gov By replacing the piperazine (B1678402) moiety of a related compound with a piperidine (B6355638) ring and introducing an ether linkage, researchers were able to retain low lipophilicity while significantly boosting potency. nih.gov Compound 5a demonstrated potent inhibition in a luciferase reporter gene assay and a human whole-blood assay measuring IL-17A release. nih.gov Furthermore, it exhibited a favorable pharmacokinetic profile with good oral bioavailability. nih.gov

The successful development of such advanced analogues underscores the power of a systematic and multi-parameter approach to lead optimization. By carefully balancing the competing demands of potency, selectivity, and pharmacokinetics, medicinal chemists can transform promising but flawed lead compounds into viable clinical candidates.

Future Research Directions and Therapeutic Potential

Exploration of Novel Triazolopyridine Oxazole (B20620) Chemotypes

Future research will likely focus on the continued exploration and derivatization of the triazolopyridine oxazole core to identify novel chemotypes with improved potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies have been instrumental in optimizing this series of inhibitors. nih.gov For instance, modifications to the C4 aryl group and the triazole side-chain of the lead structure, CP-808844, led to the identification of several potential clinical candidates. nih.gov Further diversification of this scaffold could involve the synthesis of new analogues with varied substituents on both the triazolopyridine and oxazole rings. The goal is to enhance target engagement and address metabolic liabilities that may have hindered the progression of earlier compounds. nih.gov The synthesis of sp³-enriched 4,5-disubstituted oxazoles presents an avenue for creating novel structures with potentially improved pharmacological properties.

Investigation of p38 MAP Kinase Isoform-Specific Inhibition (e.g., p38α, p38β)

The p38 mitogen-activated protein (MAP) kinases comprise four isoforms: α, β, γ, and δ, with p38α being the most extensively studied in the context of inflammation. researchgate.net While many inhibitors target p38α, the roles of other isoforms are less understood. Future research should prioritize the development of isoform-specific inhibitors to dissect the individual contributions of p38α and p38β in various pathological processes. This will enable a more targeted therapeutic approach, potentially minimizing off-target effects. Achieving isoform selectivity is a significant challenge due to the high homology in the ATP-binding pocket of the different p38 isoforms. However, subtle differences in the enzyme structures can be exploited through rational drug design, guided by X-ray crystallography and molecular modeling, to develop inhibitors with high specificity for either p38α or p38β. nih.gov The development of such selective inhibitors will be crucial in validating the therapeutic hypothesis for targeting specific p38 isoforms in different diseases.

Application in Preclinical Disease Models

The therapeutic potential of triazolopyridine oxazole inhibitors needs to be further validated in a range of preclinical disease models.

Given that p38 MAP kinase is a key regulator of pro-inflammatory cytokine production, its inhibitors have significant therapeutic potential for inflammatory and autoimmune diseases. researchgate.netgoogle.com Triazolopyridine-based compounds have been investigated as anti-inflammatory agents. google.comwipo.int Future studies should involve testing optimized triazolopyridine oxazole inhibitors in robust preclinical models of diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. researchgate.net Key endpoints in these studies would include the reduction of inflammatory markers, amelioration of disease symptoms, and assessment of long-term efficacy and safety. The efficacy of a related compound in a rat collagen-induced arthritis model highlights the potential of this class of inhibitors. researchgate.net

The role of p38 MAP kinase in cancer is complex and context-dependent, presenting both pro- and anti-tumorigenic functions. This necessitates a careful investigation of p38 inhibitors in various oncology models. Triazolopyridine derivatives have shown potential as anticancer agents. researchgate.net Recent research has identified triazolopyridine derivatives as novel inhibitors of Bromodomain-containing protein 4 (BRD4), a promising target in cancer therapy. nih.gov One such derivative, compound 12m, exhibited potent anti-cancer activity in a leukemia cell line (MV4-11) and demonstrated good oral absorption and metabolic stability in mice. nih.gov Further preclinical evaluation of triazolopyridine oxazole inhibitors in a panel of cancer cell lines and in vivo tumor models is warranted to identify specific cancer types that may be susceptible to this therapeutic strategy.

The broader triazole scaffold has demonstrated activity against various pathogens, suggesting that triazolopyridine oxazole inhibitors could have applications beyond inflammation and cancer. For instance, the investigational triazole antifungal agent SCH 56592 has shown efficacy against Leishmania amazonensis and Leishmania donovani in murine models of cutaneous and visceral leishmaniasis, respectively. nih.govnih.gov While SCH 56592 is not a triazolopyridine oxazole, this finding supports the exploration of the broader triazolopyridine scaffold in infectious disease models. Future research could explore the potential of triazolopyridine oxazole derivatives against parasitic infections like leishmaniasis, particularly in the context of multi-drug resistance. researchgate.net

Integration with Systems Biology and Network Pharmacology Approaches

To gain a deeper understanding of the mechanism of action and potential therapeutic applications of triazolopyridine oxazole inhibitors, future research should integrate systems biology and network pharmacology approaches. These methodologies can help elucidate the complex signaling networks modulated by p38 MAP kinase inhibition and identify potential biomarkers for patient stratification. nih.gov By constructing protein-protein interaction networks and performing gene enrichment analysis, researchers can identify key molecular targets and pathways affected by these inhibitors. nih.gov This in silico approach, combined with experimental validation, can accelerate the drug development process and aid in the identification of novel therapeutic indications and potential combination therapies.

Q & A

Q. What is the molecular mechanism of action of Triazolopyridine oxazole inhibitor 43 in targeting epigenetic enzymes like KDM2A?

this compound acts as a competitive inhibitor of the JmjC-domain-containing histone demethylase KDM2A (FBXL11). It binds to the enzyme’s active site, chelating the Fe(II) cofactor required for demethylation activity. Key structural features include the triazolopyridine core, which mimics the α-ketoglutarate cofactor, and the oxazole moiety, which enhances binding affinity through hydrophobic interactions with the catalytic pocket . Methodological validation involves:

- Enzymatic assays : Measurement of IC50 values using fluorescence-based demethylation assays.

- Crystallography : Confirmation of binding mode via X-ray structures of inhibitor-enzyme complexes.

Q. What synthetic strategies are employed to construct the triazolopyridine-oxazole scaffold?

The synthesis typically involves:

- Suzuki-Miyaura coupling : To introduce aryl/heteroaryl substituents on the triazolopyridine core (e.g., using boronic acids) .

- Oxazole ring formation : Cyclization of pre-functionalized precursors (e.g., via Hantzsch synthesis or metal-free cyclization under mild conditions) .

- Combinatorial chemistry : Diversification of substituents at three positions on the scaffold to optimize activity and selectivity .

Q. How do researchers assess the physicochemical properties of Triazolopyridine oxazole derivatives for drug development?

Key parameters include:

- Lipophilicity (logP) : Measured via HPLC or calculated using software like MarvinSuite.

- Polarizability : Evaluated via DFT analysis to understand electronic effects of substituents on the oxazole ring .

- Solubility : Tested in PBS buffer at physiological pH.

A representative table from DFT studies:

| Substituent (R) | LogP | Polarizability (ų) | Solubility (mg/mL) |

|---|---|---|---|

| -H | 2.1 | 10.3 | 0.12 |

| -Ph | 3.8 | 15.7 | 0.04 |

| -OCH3 | 1.9 | 12.5 | 0.18 |

Advanced Research Questions

Q. How can researchers optimize the selectivity of Triazolopyridine oxazole derivatives for KDM2A over other JmjC-family demethylases (e.g., KDM4A, KDM5B)?

Selectivity is achieved through:

- Substituent engineering : Bulky groups at the triazole position reduce off-target binding (e.g., ethyl vs. phenyl groups lower KDM4A inhibition by 10-fold) .

- Metal coordination tuning : Modifying electron-donating groups on the oxazole ring alters Fe(II) chelation efficiency.

- Enzymatic profiling : High-throughput screening against a panel of JmjC demethylases (e.g., KDM2A, KDM3A, KDM4E) to identify selectivity windows.

Q. What experimental and computational methods resolve contradictions in SAR (Structure-Activity Relationship) data for this inhibitor class?

Conflicting SAR results (e.g., activity vs. solubility trade-offs) are addressed via:

- Molecular dynamics (MD) simulations : To model ligand-protein interactions and predict binding stability .

- Free-energy perturbation (FEP) : Quantifies substituent effects on binding affinity.

- Meta-analysis of IC50 datasets : Identifies outliers caused by assay variability (e.g., buffer conditions, enzyme sources) .

Q. What strategies mitigate proteolytic degradation of Triazolopyridine oxazole inhibitors in in vivo models?

Q. How do researchers validate target engagement in cellular models for Triazolopyridine oxazole inhibitors?

Key methodologies include:

- Cellular thermal shift assay (CETSA) : Confirms target binding by measuring protein stability shifts post-inhibitor treatment.

- ChIP-seq : Evaluates reduced H3K36me2 levels at KDM2A-regulated genes.

- Rescue experiments : Overexpression of wild-type KDM2A (vs. catalytically dead mutants) restores demethylation activity .

Data Contradictions and Resolution

Q. Discrepancies in reported IC50 values across studies: How to reconcile them?

Variability arises from:

- Enzyme sources : Recombinant human vs. murine KDM2A may differ in activity.

- Assay conditions : Fe(II) concentration and α-ketoglutarate levels affect inhibitor potency.

A harmonized protocol is recommended:

| Parameter | Standardized Condition |

|---|---|

| Enzyme source | HEK293T-overexpressed KDM2A |

| Fe(II) concentration | 50 µM |

| Assay buffer | 50 mM HEPES (pH 7.5) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.